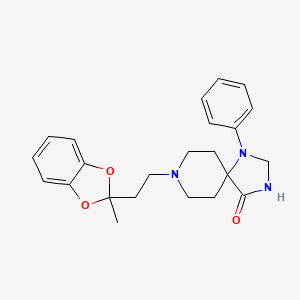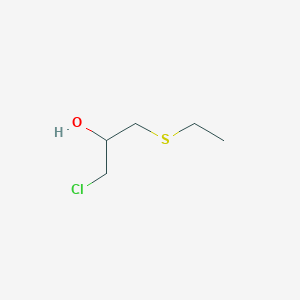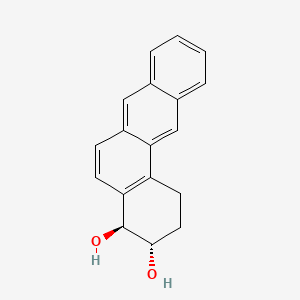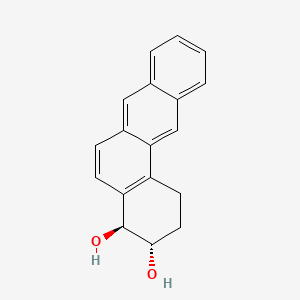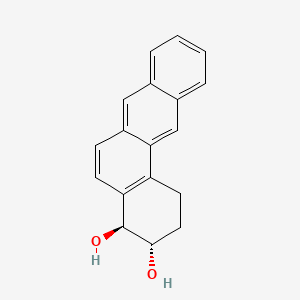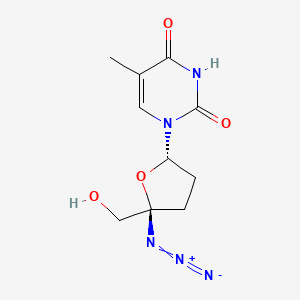
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of thiochromenoisoxazoles This compound is characterized by its unique structure, which includes a thiochromene ring fused with an isoxazole ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide typically involves multiple steps:
Formation of Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Isoxazole Ring Formation: The next step is the formation of the isoxazole ring, which can be accomplished via a [3+2] cycloaddition reaction. Common reagents for this step include nitrile oxides and alkenes.
Attachment of Dimethylaminoethyl Side Chain: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions, often using dimethylamine and an appropriate leaving group.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the isoxazole ring, leading to the formation of reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced isoxazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-4H-thiochromeno(3,4-d)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl side chain allows for binding to receptors and enzymes, while the thiochromene and is
Properties
CAS No. |
69099-64-5 |
|---|---|
Molecular Formula |
C15H17N3O2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4H-thiochromeno[3,4-d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)8-7-16-15(19)13-11-9-21-12-6-4-3-5-10(12)14(11)20-17-13/h3-6H,7-9H2,1-2H3,(H,16,19) |
InChI Key |
VIKOOGVNPNVGKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=NOC2=C1CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


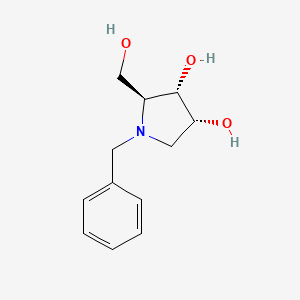
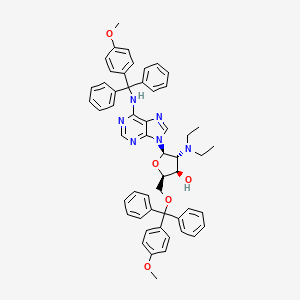
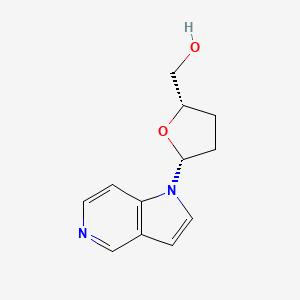
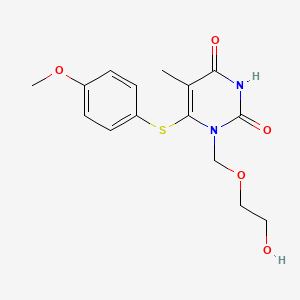

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
